molecular formula C12H11NO2S B1325519 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine CAS No. 898785-87-0

2-Methoxy-3-(3-methyl-2-thenoyl)pyridine

Cat. No.: B1325519
CAS No.: 898785-87-0
M. Wt: 233.29 g/mol
InChI Key: HXUHMWJDLFEGPW-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) and Thiophene (B33073) Chemistry

The chemical nature of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine is best understood by analyzing its two heterocyclic components: pyridine and thiophene. Both are aromatic, but they exhibit distinct electronic properties and reactivity patterns. ksu.edu.sa

Pyridine Chemistry: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The electronegative nitrogen atom has a significant influence on the ring's properties, making it electron-deficient. ijpsonline.com This electron deficiency, or π-deficient character, means pyridine is less reactive than benzene (B151609) in electrophilic aromatic substitution reactions, which typically require harsh conditions and occur at the C-3 position. nih.gov Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov The presence of a methoxy (B1213986) group at the C-2 position, as in the title compound, further influences this reactivity. Alkoxy groups are electron-donating through resonance but can also be inductively withdrawing. In 2-alkoxypyridines, the substituent can facilitate nucleophilic substitution of other groups on the ring. researchgate.net

Thiophene Chemistry: Thiophene is a five-membered, sulfur-containing aromatic heterocycle. Unlike pyridine, thiophene is considered an electron-rich or π-excessive aromatic system. The sulfur atom contributes a lone pair of electrons to the aromatic sextet, enhancing the ring's electron density. libretexts.org Consequently, thiophene readily undergoes electrophilic substitution reactions, often more readily than benzene, with a preference for the C-2 position. ksu.edu.sa The methyl group on the thiophene ring in the title compound is an electron-donating group, which would further activate the ring towards electrophilic attack.

The linkage of these two rings via a carbonyl group (the "thenoyl" part) creates a ketone bridge. This functional group provides a site for a variety of chemical transformations and influences the electronic communication between the two aromatic systems.

Table 2: Comparison of Aromaticity and Reactivity

Property Benzene Pyridine Thiophene
Resonance Energy (kJ/mol) 150 117 125
Aromatic Character High Moderate High
Reactivity Towards Electrophiles Moderate Low (Deactivated) High (Activated) ksu.edu.sa

| Reactivity Towards Nucleophiles | Very Low | Moderate (Activated) nih.gov | Very Low |

Significance of (Thenoyl)pyridine Derivatives in Synthetic Organic Chemistry

Compounds that feature a pyridine ring linked to a thiophene ring, such as (thenoyl)pyridine derivatives, are of considerable interest in synthetic organic chemistry, primarily as versatile intermediates for constructing more complex molecules. researchgate.netresearchgate.net The dual functionality of these scaffolds makes them valuable building blocks in medicinal chemistry and materials science. nih.govresearchgate.net

The pyridine moiety is recognized as a "privileged scaffold" in drug discovery, appearing in a vast number of natural products and FDA-approved pharmaceuticals. ijpsonline.comresearchgate.netrsc.org Its ability to act as a hydrogen bond acceptor and its stability contribute to its frequent use in designing bioactive compounds. nih.gov Similarly, the thiophene ring is a common bioisostere for the benzene ring in drug design and is present in many pharmacologically active molecules.

Therefore, (thenoyl)pyridine derivatives serve as precursors for:

Novel Pharmaceuticals: These structures can be elaborated through reactions at the carbonyl group, the pyridine nitrogen, or through substitution on either of the aromatic rings to create libraries of compounds for biological screening. Research into pyridine and thiophene derivatives has yielded compounds with anticonvulsant, anti-anxiety, anticancer, and antimicrobial properties. researchgate.netnih.govmdpi.com

Fused Heterocyclic Systems: The carbonyl linker can participate in cyclization reactions to form fused ring systems, such as thieno[2,3-b]pyridines. researchgate.net These fused scaffolds are themselves the core of many biologically active compounds and are a major focus of synthetic efforts. mdpi.comresearchgate.net

Functional Materials: The combination of an electron-deficient ring (pyridine) and an electron-rich ring (thiophene) is a common design strategy for creating conjugated materials with interesting optical and electronic properties for applications in energy storage and electronics. researchgate.net

A recent synthetic strategy even demonstrates the conversion of pyridines into thiophenes, highlighting the close synthetic relationship and interconversion possibilities between these two heterocyclic systems. nih.gov

Overview of Research Trends for Pyridine and Thiophene-Containing Structures

Current academic and industrial research involving pyridine and thiophene-containing structures is vibrant and multifaceted, driven by their proven utility in various scientific fields.

Medicinal and Agrochemical Chemistry: A dominant trend is the continued exploration of pyridine and thiophene derivatives as scaffolds for new therapeutic agents and pesticides. ijpsonline.commdpi.com Research focuses on synthesizing novel analogues and evaluating their biological activities. For instance, new thienyl-pyridyl acetamides have been designed as potential pesticides, and various pyridine derivatives are constantly being evaluated for anticancer and neurotropic activities. nih.govmdpi.com The analysis of FDA-approved drugs consistently shows a high prevalence of pyridine-containing structures, underscoring their importance. rsc.org

Development of Synthetic Methodologies: There is a continuous effort to develop more efficient and versatile methods for synthesizing substituted and fused pyridine and thiophene compounds. Key areas of focus include:

Multi-component Reactions: One-pot reactions that combine three or more starting materials to quickly build molecular complexity are highly sought after for generating libraries of derivatives. researchgate.net

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura coupling are extensively used to functionalize pyridine and thiophene rings with various substituents, enabling the synthesis of diverse molecular architectures. mdpi.com

Skeletal Editing: Innovative methods that allow for the direct conversion of one heterocyclic core to another, such as the transformation of pyridines to thiophenes, are an emerging area of interest. nih.gov

Materials Science: The synthesis of novel thiophene and pyridine-based molecules for applications in organic electronics continues to be a significant research area. Scientists are designing and investigating these compounds for their potential use in conjugated polymers, sensors, and energy storage devices, leveraging their unique electrochemical and optical properties. researchgate.net

Table 3: Examples of Research on Pyridine and Thiophene-Containing Structures

Compound Class Research Focus Application Area
Thieno[3,2-b]pyridines Synthesis via Suzuki-Miyaura coupling and evaluation of antitumor activity. mdpi.com Medicinal Chemistry (Anticancer)
Thioalkyl Pyridine Derivatives Synthesis and evaluation of anticonvulsant and anxiolytic effects. nih.gov Medicinal Chemistry (Neuroscience)
Thiophene/Pyridine-Substituted Quinolines Synthesis and investigation of electrochemical properties for electropolymerization. researchgate.net Materials Science (Energy Storage)

| Condensed Pyridothienopyrimidines | Development of novel synthetic pathways to complex fused heterocyclic systems. researchgate.net | Synthetic Organic Chemistry |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-methylthiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-5-7-16-11(8)10(14)9-4-3-6-13-12(9)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUHMWJDLFEGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642158
Record name (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
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Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898785-87-0
Record name (2-Methoxy-3-pyridinyl)(3-methyl-2-thienyl)methanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for the Preparation of 2 Methoxy 3 3 Methyl 2 Thenoyl Pyridine and Analogous Structures

Strategies for Pyridine (B92270) Ring Construction in Substituted Systems

The formation of a substituted pyridine ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this goal. These strategies can be broadly categorized into condensation reactions, cycloaddition approaches, metal-catalyzed couplings, and directed metallation techniques.

Hantzsch Pyridine Synthesis:

The Hantzsch synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction for the preparation of dihydropyridines, which can then be oxidized to form the corresponding pyridine ring. wikipedia.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgchemtube3d.com The initial product, a 1,4-dihydropyridine (B1200194) dicarboxylate, is driven to the aromatic pyridine product through a subsequent oxidation step, often facilitated by reagents like ferric chloride, manganese dioxide, or potassium permanganate. wikipedia.org

The mechanism of the Hantzsch synthesis is understood to proceed through the formation of key intermediates, including a chalcone (B49325) and an enamine. wikipedia.org While effective, the classical Hantzsch synthesis can be limited by harsh reaction conditions, long reaction times, and sometimes low yields. wikipedia.org To address these drawbacks, modern variations have been developed, including the use of microwave irradiation and "green chemistry" approaches employing aqueous micelles and ionic liquids as catalysts. wikipedia.org

Chichibabin Pyridine Synthesis:

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or their combinations with ammonia to form pyridine rings. wikipedia.org This method is particularly useful for the commercial production of methyl-substituted pyridines. wikipedia.org The reactions are typically carried out at high temperatures (350–500 °C) over oxide catalysts such as alumina (B75360) or silica. wikipedia.org

The mechanism of the Chichibabin synthesis is complex and involves a series of reactions including imine formation, base-catalyzed aldol (B89426) condensations, and Michael additions. wikipedia.org For instance, a mixture of acetaldehyde (B116499) and ammonia yields 2-methylpyridine (B31789) and 4-methylpyridine, while acrolein and ammonia produce 3-methylpyridine (B133936) and pyridine. wikipedia.org

It is important to distinguish the Chichibabin pyridine synthesis from the Chichibabin reaction, which is the direct amination of pyridine with sodium amide to produce 2-aminopyridine. wikipedia.orgntu.edu.sg

Comparison of Hantzsch and Chichibabin Pyridine Syntheses
FeatureHantzsch Pyridine SynthesisChichibabin Pyridine Synthesis
ReactantsAldehyde, 2 eq. β-ketoester, Nitrogen source (e.g., ammonia)Aldehydes, ketones, α,β-unsaturated carbonyls, Ammonia
Initial ProductDihydropyridine (B1217469)Pyridine
Key Reaction TypesCondensation, Cyclization, OxidationCondensation (Aldol, Michael), Imine formation
Catalyst/ConditionsOften acid or base catalyzed; can be modified for milder conditionsHigh temperature (350–500 °C), Oxide catalysts (Al2O3, SiO2)

Cycloaddition reactions offer a powerful and atom-economical route to construct the pyridine ring. rsc.orgnih.gov These methods involve the combination of molecular fragments in a concerted or stepwise manner to form the heterocyclic ring.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which can be employed to form a six-membered ring that subsequently aromatizes to a pyridine. acsgcipr.org These reactions can be categorized as either normal electron-demand or inverse electron-demand Diels-Alder reactions. While normal electron-demand reactions are known, they can be challenging to achieve in high yield due to unfavorable electronics. acsgcipr.org

Inverse electron-demand Diels-Alder reactions are often more successful for pyridine synthesis. acsgcipr.org In this approach, an electron-poor diene, such as a 1,2,4-triazine, reacts with a dienophile. The initial cycloadduct then typically extrudes a small, stable molecule like nitrogen gas to afford the pyridine ring. acsgcipr.org

Another significant cycloaddition strategy is the transition metal-catalyzed [2+2+2] cycloaddition. nih.govacsgcipr.org This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile, which serves as the nitrogen source, to directly form a substituted pyridine ring. nih.govresearchgate.net This method is highly convergent and allows for the construction of complex pyridine derivatives with good control over the substitution pattern. nih.gov Various transition metals, including cobalt and ruthenium, have been shown to catalyze this transformation effectively. acsgcipr.orgresearchgate.net

Transition metal catalysis has emerged as a versatile tool for the synthesis of substituted pyridines, offering novel pathways that are often not feasible under thermal conditions. acsgcipr.orgresearchgate.net These methods are characterized by their high convergency and atom efficiency. acsgcipr.org

A variety of metal-catalyzed transformations are employed for pyridine ring formation, including:

Cross-coupling reactions: Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling, can be used to construct precursors that then undergo cyclization to form the pyridine ring. nih.gov

C-H activation/functionalization: Rhodium and palladium catalysts have been utilized in reactions involving the chelation-assisted C-H activation of α,β-unsaturated oximes, which then react with alkynes or alkenes to yield highly substituted pyridines. acs.org This approach allows for the direct formation of C-C bonds on the pyridine precursor.

Cyclization of functionalized precursors: Metal complexes can catalyze the cyclization of appropriately functionalized acyclic precursors. For example, rhodium catalysts can facilitate the synthesis of pyridines from aldehydes, alkynes, and ammonium acetate through a process involving hydroacylation and N-annulation. acsgcipr.org

The choice of metal catalyst and ligands is crucial for the success of these reactions, influencing both the yield and the regioselectivity of the final pyridine product.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including pyridine. harvard.edubaranlab.org This technique relies on the presence of a directing metalation group (DMG) on the pyridine ring. The DMG, typically a Lewis basic moiety, coordinates to an organolithium base (e.g., n-BuLi, sec-BuLi) and directs the deprotonation to the adjacent ortho position. baranlab.org

The resulting ortho-lithiated pyridine species is a potent nucleophile that can react with a variety of electrophiles to introduce a substituent at the C-2 position. harvard.edu Common DMGs for pyridine include amides, carbamates, and methoxy (B1213986) groups. harvard.eduacs.org

For pyridine, which is a π-deficient heterocycle, direct lithiation can be challenging as nucleophilic addition of the organolithium reagent to the ring can compete with deprotonation. baranlab.orguwindsor.ca The use of lithium amide bases like LDA (lithium diisopropylamide) and LiTMP (lithium 2,2,6,6-tetramethylpiperidide) can often overcome this issue. uwindsor.ca The regioselectivity of DoM on substituted pyridines generally follows a predictable pattern: a C-2 substituent directs metallation to C-3, a C-3 substituent to C-4, and a C-4 substituent to C-3. uwindsor.ca

Approaches for Introducing the Thenoyl Moiety

The introduction of the 3-methyl-2-thenoyl group onto the pyridine ring is a critical step in the synthesis of the target compound. This is typically achieved through acylation reactions involving a suitable thiophene (B33073) derivative.

Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. organic-chemistry.org In the context of synthesizing 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine, this would involve the reaction of 2-methoxypyridine (B126380) with a 3-methyl-2-thenoylating agent in the presence of a Lewis acid catalyst.

The acylating agent is typically an acyl halide, such as 3-methyl-2-thenoyl chloride, or an acid anhydride (B1165640). organic-chemistry.orggoogle.com Common Lewis acid catalysts include aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc chloride (ZnCl₂). google.comgoogle.com

The regioselectivity of Friedel-Crafts acylation on thiophene and its derivatives is well-established. Electrophilic attack preferentially occurs at the C-2 (or C-5) position due to the greater stabilization of the resulting cationic intermediate through resonance. stackexchange.com When the C-2 position is occupied, as in 3-methylthiophene (B123197), acylation will be directed to the available α-position (C-5) or a β-position (C-4). To achieve the desired 2-acylation, one would start with 3-methylthiophene and an appropriate acylating agent.

While effective, the traditional Friedel-Crafts acylation can suffer from drawbacks such as the need for stoichiometric amounts of the catalyst and the generation of toxic waste. organic-chemistry.orgtsijournals.com To address these issues, more environmentally friendly solid-acid catalysts, such as zeolites (HZSM-5, Hβ) and heteropoly acids, have been developed. tsijournals.com

Acylating Agents and Catalysts in Friedel-Crafts Acylation of Thiophenes
Acylating AgentCatalystKey Characteristics
Acyl Halides (e.g., 3-methyl-2-thenoyl chloride)Lewis Acids (AlCl₃, SnCl₄, ZnCl₂)Highly reactive, traditional method. Often requires stoichiometric amounts of catalyst.
Acid Anhydrides (e.g., acetic anhydride)Solid Acids (Zeolites, Hβ, HZSM-5)"Greener" alternative, catalyst can be recovered and reused. Milder reaction conditions.
Carboxylic AcidsCyanuric chloride/AlCl₃, Methanesulfonic acid/GraphiteAlternative to acyl halides and anhydrides, can offer improved regioselectivity.

Reactions of Thenoyl Halides or Related Precursors

The formation of the ketone bridge by acylating a pyridine ring with a thenoyl halide or a related activated carboxylic acid derivative is a direct approach to the target scaffold. While classic Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones, its application to electron-deficient rings like pyridine is often challenging and requires harsh conditions. organic-chemistry.orgsigmaaldrich.com Pyridine's nitrogen atom can complex with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. nih.gov

However, modern palladium-catalyzed cross-coupling reactions provide a highly effective alternative. These methods avoid the limitations of traditional Friedel-Crafts reactions and offer a milder, more versatile route. One such powerful method is the Suzuki-Miyaura coupling reaction between a thenoyl halide and a suitable organoboron derivative of pyridine. A more direct application involves the coupling of a thenoyl chloride with an aryl/heteroaryl boronic acid.

A study by K. S. V. Kumar et al. details a convenient synthesis of various thienyl ketones through a palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with a range of aryl and heteroaryl boronic acids. tandfonline.com This methodology is directly applicable to the synthesis of the target compound by using an appropriate 2-methoxypyridine-3-boronic acid derivative. The reaction typically proceeds in good to excellent yields under mild conditions, showcasing high functional group tolerance. tandfonline.com

EntryAryl/Heteroaryl Boronic AcidProductCatalyst SystemYield (%)
1Phenylboronic acid(3-methylthiophen-2-yl)(phenyl)methanonePd(PPh₃)₄ / K₂CO₃92
2o-tolylboronic acid(3-methylthiophen-2-yl)(o-tolyl)methanonePd(PPh₃)₄ / K₂CO₃63
33-chlorophenylboronic acid(3-chlorophenyl)(3-methylthiophen-2-yl)methanonePd(PPh₃)₄ / K₂CO₃53
44-vinylphenylboronic acid(3-methylthiophen-2-yl)(4-vinylphenyl)methanonePd(PPh₃)₄ / K₂CO₃75

This table presents exemplary yields for the palladium-catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with various boronic acids, demonstrating the viability of this method for forming the ketone bridge. tandfonline.com

Cyclocondensation Reactions with Thiophene-Containing Building Blocks

Cyclocondensation reactions offer a powerful method for constructing heterocyclic rings from acyclic or simpler cyclic precursors. baranlab.orgyoutube.com For the synthesis of the this compound scaffold, this strategy would involve building the pyridine ring onto a pre-existing thiophene structure.

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction that forms a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine. This method can be adapted to incorporate a thiophene moiety by using a thiophene-based aldehyde as one of the starting materials.

Research by Sharma et al. demonstrates a green, one-pot, solvent-free Hantzsch reaction using 5-bromothiophene-2-carboxaldehyde, various 1,3-diones, and ammonium acetate, catalyzed by ceric ammonium nitrate (B79036) (CAN), to produce thiophene-substituted dihydropyridines in good to excellent yields. nih.govresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org While this specific example leads to a different substitution pattern than the target molecule, it validates the principle of using thiophene aldehydes in Hantzsch-type cyclocondensations to build the pyridine ring.

EntryAldehyde1,3-Dicarbonyl CompoundProductYield (%)
15-Bromothiophene-2-carboxaldehydeEthyl acetoacetate (B1235776) (2 equiv.)Diethyl 2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate92
25-Bromothiophene-2-carboxaldehydeMethyl acetoacetate (2 equiv.)Dimethyl 2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate90
35-Bromothiophene-2-carboxaldehydeAcetylacetone (2 equiv.)1,1'-(2,6-dimethyl-4-(5-bromothiophen-2-yl)-1,4-dihydropyridine-3,5-diyl)diethanone95

This table illustrates the application of the Hantzsch reaction using a thiophene-based aldehyde to construct substituted dihydropyridine rings, a strategy that can be adapted for building complex pyridine scaffolds. researchgate.net

Another potential, though less direct, cyclocondensation approach is the Gewald aminothiophene synthesis . This reaction typically builds the thiophene ring itself from a ketone, an α-cyanoester, and elemental sulfur. wikipedia.orgresearchgate.netumich.eduscispace.comresearchgate.net While not directly forming the pyridine ring, it is a key method for preparing polysubstituted 2-aminothiophenes, which are versatile intermediates that could subsequently be elaborated into fused thieno[2,3-b]pyridine (B153569) systems or other complex targets.

Strategic Approaches for Constructing the this compound Scaffold

Modern synthetic strategies often favor a convergent approach, where the pyridine and thiophene rings are prepared or purchased separately as functionalized building blocks and then joined in a late-stage key reaction. This approach allows for greater modularity and efficiency.

A key challenge in this synthetic strategy is the regioselective introduction of a functional group at the C-3 position of the 2-methoxypyridine ring, which can then be used in a coupling reaction. Due to the electronic nature of the pyridine ring, direct electrophilic substitution is difficult. nih.gov A powerful method to achieve regiocontrol is through directed ortho-metalation (DoM) .

The methoxy group at the C-2 position of the pyridine ring can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-3 position by a strong base, such as lithium diisopropylamide (LDA). The resulting 3-lithiated pyridine is a potent nucleophile that can react with various electrophiles to introduce a handle for subsequent coupling reactions, such as a boronic ester or a halogen. This approach allows for the precise and high-yielding functionalization of the C-3 position. nih.gov

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis for forming carbon-carbon bonds between aromatic rings. For the synthesis of this compound, several cross-coupling strategies can be envisioned to form the central ketone bridge.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organohalide. unimib.it A plausible route would be the coupling of 3-bromo-2-methoxypyridine with 3-methylthiophene-2-boronic acid (or its pinacol (B44631) ester) under palladium catalysis, followed by oxidation of the resulting biaryl compound at the benzylic-like position to form the ketone. A more direct approach, as mentioned in section 2.2.2, involves the coupling of a pyridine-3-boronic acid derivative with 3-methylthiophene-2-carbonyl chloride. tandfonline.com The Suzuki coupling of 2- and 3-halopyridines with various boronic acids is well-documented. researchgate.netillinois.edu

Negishi Coupling : This reaction couples an organozinc reagent with an organohalide, catalyzed by nickel or palladium. orgsyn.orgnumberanalytics.com A 2-methoxypyridine-3-zinc halide could be coupled with 3-methyl-2-thenoyl chloride. Negishi couplings are known for their high functional group tolerance and are effective for coupling heterocyclic compounds. organic-chemistry.org

Stille Coupling : This reaction involves the coupling of an organotin compound with an organohalide. A 3-stannyl-2-methoxypyridine could be coupled with 3-methyl-2-thenoyl chloride. While effective, the toxicity of organotin compounds often makes other coupling methods preferable.

Coupling ReactionPyridine PartnerThiophene PartnerCatalyst System (Typical)
Suzuki-Miyaura3-Bromo-2-methoxypyridine3-Methylthiophene-2-boronic acidPd(PPh₃)₄ / Base (e.g., Na₂CO₃)
Suzuki-Miyaura (Acylative)2-Methoxypyridine-3-boronic acid3-Methylthiophene-2-carbonyl chloridePd(PPh₃)₄ / Base (e.g., K₂CO₃)
Negishi3-Iodo-2-methoxypyridine2-(chlorozincyl)-3-methylthiophenePd(dba)₂ / Ligand (e.g., SPhos)
Stille3-Bromo-2-methoxypyridine3-Methyl-2-(tributylstannyl)thiophenePd(PPh₃)₄

This table outlines potential cross-coupling strategies for the formation of the C-C bond between the pyridine and thiophene rings, a key step in forming the target scaffold.

The substituents on both rings are critical to the identity of the final molecule and are typically incorporated through the synthesis of the starting materials.

The Methoxy Group: The 2-methoxy group on the pyridine ring is often introduced via a nucleophilic aromatic substitution (SNAr) reaction. nih.govechemi.com Commercially available dihalopyridines, such as 2,3-dichloropyridine (B146566) or 2,3-dibromopyridine, can react with sodium methoxide (B1231860). The substitution typically occurs preferentially at the C-2 and C-6 positions of the pyridine ring, which are activated towards nucleophilic attack. echemi.com By carefully controlling the reaction conditions, selective monosubstitution can be achieved. For example, treating 3,5-dibromopyridine (B18299) with sodium methoxide in DMF yields 3-bromo-5-methoxypyridine. chemicalbook.com A similar strategy starting from 2,3-dihalopyridine would yield the key intermediate, 3-halo-2-methoxypyridine. bloomtechz.comgoogle.com

The Methyl Group: The methyl group on the thiophene ring is generally incorporated from the beginning of the synthesis. 3-Methylthiophene is a commercially available starting material. orgsyn.org It can be readily functionalized at the 2-position, for example, by lithiation followed by reaction with a boron electrophile to generate 3-methylthiophene-2-boronic acid or its pinacol ester, which are key intermediates for Suzuki couplings. chemicalbook.comalfa-chemistry.comsigmaaldrich.com Alternatively, 3-methylthiophene can be converted to 3-methyl-2-thenoic acid, which can then be activated as the corresponding thenoyl chloride for use in acylation or acyl-cross-coupling reactions. tandfonline.com

Iii. Spectroscopic and Structural Characterization of 2 Methoxy 3 3 Methyl 2 Thenoyl Pyridine

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of each hydrogen atom in the 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in electron-rich environments are shielded and appear at a higher field (lower δ value), while those in electron-deficient environments are deshielded and appear at a lower field (higher δ value).

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the thenoyl group, the methoxy (B1213986) group, and the methyl group. The aromatic protons on the pyridine and thiophene (B33073) rings would typically resonate in the downfield region (approximately 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents. The methoxy group protons would likely appear as a singlet around 3.5-4.0 ppm, and the methyl group protons on the thiophene ring would also produce a singlet at a higher field, typically in the range of 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table represents predicted values based on typical chemical shifts for similar structural motifs, as specific experimental data for the title compound is not readily available in the provided search results.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons7.0 - 8.5Multiplet
Thiophene Ring Proton6.5 - 7.5Doublet
Methoxy (OCH₃) Protons3.5 - 4.0Singlet
Methyl (CH₃) Protons2.0 - 2.5Singlet

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) Spectroscopic Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the ketone group is expected to be the most deshielded, appearing significantly downfield (typically 180-200 ppm). The sp² hybridized carbons of the pyridine and thiophene rings would resonate in the aromatic region (approximately 110-160 ppm). The carbon of the methoxy group is expected to appear around 50-60 ppm, while the methyl carbon on the thiophene ring would be found at a much higher field (15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table represents predicted values based on typical chemical shifts for similar structural motifs, as specific experimental data for the title compound is not readily available in the provided search results.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 200
Pyridine & Thiophene Ring Carbons110 - 160
Methoxy (OCH₃)50 - 60
Methyl (CH₃)15 - 25
Two-Dimensional NMR Techniques for Connectivity Assignments

While one-dimensional NMR provides information about the chemical environments of individual nuclei, two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in the structural elucidation of this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov

In the IR spectrum of this compound, a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group would be expected in the region of 1650-1700 cm⁻¹. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹. Vibrations associated with the C=C and C=N bonds of the aromatic pyridine and thiophene rings would be observed in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings and the methyl/methoxy groups would be seen around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the carbonyl group often shows a strong IR band, its Raman signal can be weaker. Conversely, the symmetric vibrations of the aromatic rings often produce strong signals in the Raman spectrum, aiding in the characterization of the heterocyclic systems.

Table 3: Key Predicted Vibrational Frequencies for this compound This table represents predicted values based on typical frequencies for similar functional groups, as specific experimental data for the title compound is not readily available in the provided search results.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Carbonyl (C=O) Stretch1650 - 1700IR
Aromatic C=C/C=N Stretch1400 - 1600IR, Raman
C-O Stretch (Methoxy)1200 - 1300IR

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption spectrum provides information about the electronic structure and conjugation within the molecule.

For this compound, the conjugated system encompassing the pyridine ring, the carbonyl group, and the thiophene ring is expected to give rise to characteristic absorption bands in the UV region. Typically, π → π* transitions in such aromatic and conjugated systems result in strong absorptions. The presence of heteroatoms with non-bonding electrons (n electrons), such as the oxygen of the carbonyl and methoxy groups and the nitrogen of the pyridine ring, may also lead to weaker n → π* transitions at longer wavelengths. The exact position and intensity of these absorption maxima are influenced by the solvent polarity. researchgate.net

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) of its molecular ion.

The fragmentation of the parent molecule in the mass spectrometer occurs at the weakest bonds and results in the formation of stable fragment ions. The fragmentation behavior of related heterocyclic compounds, such as 3-phenoxy imidazo[1,2-a] pyridines, often involves the cleavage of bonds adjacent to the heteroatoms and carbonyl groups. nih.gov In the case of this compound, the primary fragmentation would likely involve the cleavage of the bond between the pyridine ring and the carbonyl group, as well as the bond between the carbonyl group and the thiophene ring. Other significant fragmentation pathways could include the loss of the methoxy group (-OCH3) or the methyl group (-CH3) from the thiophene ring.

An illustrative table of potential major fragments for this compound is provided below.

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[M]+•Molecular Ion249.05
[M - •CH3]+Loss of methyl radical234.03
[M - •OCH3]+Loss of methoxy radical218.04
[M - CO]+•Loss of carbon monoxide221.06
[C7H7OS]+3-methyl-2-thenoyl cation140.02
[C6H6NO]+2-methoxypyridine-3-yl cation108.04

Note: The m/z values are calculated based on the most common isotopes and are for illustrative purposes.

Crystallographic Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For this compound, an XRD study would reveal the relative orientation of the pyridine and thiophene rings.

Studies on similar substituted pyridine derivatives have shown that the rings are often not coplanar. nih.govnih.gov The dihedral angle between the pyridine and an adjacent phenyl ring, for instance, can vary significantly depending on the nature and position of substituents. nih.gov In the solid state, the crystal packing is stabilized by various intermolecular interactions, such as C—H⋯N or C—H⋯O hydrogen bonds and π–π stacking interactions, which would also be identified through XRD analysis. nih.govresearchgate.net

A table illustrating the type of crystallographic data that would be obtained from an XRD analysis is shown below.

Parameter Description Illustrative Value
Crystal SystemThe crystal system (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe symmetry group of the crystal.P21/c
a, b, c (Å)Unit cell dimensions.a = 8.5, b = 12.1, c = 10.4
α, β, γ (°)Unit cell angles.α = 90, β = 105.5, γ = 90
V (ų)Volume of the unit cell.1030
ZNumber of molecules per unit cell.4

Note: The values in this table are hypothetical and serve to illustrate the data generated by an XRD experiment.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, with a molecular formula of C12H11NO2S, the theoretical elemental composition can be calculated with high precision.

The experimental values obtained from a CHNS analyzer are compared against these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's identity and purity. mdpi.com

Element Theoretical Percentage (%) Experimental Percentage (%)
Carbon (C)57.81(Value to be determined)
Hydrogen (H)4.45(Value to be determined)
Nitrogen (N)5.62(Value to be determined)
Sulfur (S)12.86(Value to be determined)

Note: The theoretical percentages are calculated based on the molecular formula C12H11NO2S (Molecular Weight: 249.30 g/mol ).

Advanced Spectroscopic Probes for Electronic and Magnetic Properties

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, known as paramagnetic species. ethz.ch These include free radicals, radical ions, and transition metal complexes.

The compound this compound is a standard organic molecule with a closed-shell electronic structure, meaning all its electrons are paired. Consequently, it is diamagnetic and would not produce an EPR signal under normal conditions. ethz.ch

However, EPR spectroscopy could be a valuable tool for studying the compound if it is converted into a paramagnetic species. For instance, electrochemical or chemical reduction could generate the radical anion of the molecule. An EPR study of this radical anion would provide detailed information about the distribution of the unpaired electron's spin density across the pyridine and thiophene ring systems. This information is valuable for understanding the electronic structure of its molecular orbitals. rsc.org Similarly, interactions with paramagnetic transition metals could potentially be probed using EPR spectroscopy. nih.govresearchgate.net

Iv. Reactivity and Chemical Transformations of 2 Methoxy 3 3 Methyl 2 Thenoyl Pyridine

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic heterocycle. This inherent electron deficiency, caused by the electronegative nitrogen atom, generally makes the ring less reactive towards electrophiles compared to benzene (B151609) but more susceptible to nucleophilic attack. The substituents on the pyridine ring of 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine—a 2-methoxy group and a 3-thenoyl group—significantly modify this intrinsic reactivity.

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS), the presence of the electron-donating methoxy (B1213986) (-OCH₃) group at the C2 position enhances the ring's nucleophilicity. brainly.com The methoxy group is an activating, ortho, para-directing group. Conversely, the thenoyl ketone group at the C3 position is an electron-withdrawing and deactivating group, which acts as a meta-director.

The directing effects of these two substituents determine the regioselectivity of EAS reactions. The powerful para-directing effect of the methoxy group typically guides incoming electrophiles to the C5 position. The C4 position is also activated, but may be sterically hindered by the adjacent C3-thenoyl group. The deactivating nature of the thenoyl group further disfavors substitution at the C4 and C2 positions. Therefore, electrophilic attack is most likely to occur at the C5 position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. total-synthesis.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Pyridine Ring

ReactionReagentPredicted Major Product
NitrationHNO₃/H₂SO₄2-Methoxy-5-nitro-3-(3-methyl-2-thenoyl)pyridine
BrominationBr₂/FeBr₃5-Bromo-2-methoxy-3-(3-methyl-2-thenoyl)pyridine
SulfonationSO₃/H₂SO₄This compound-5-sulfonic acid

The electron-deficient character of the pyridine ring makes it a target for nucleophilic attack. wikipedia.org This reactivity is enhanced by the presence of the electron-withdrawing thenoyl group. Nucleophilic aromatic substitution (SNAr) reactions are plausible, particularly if a good leaving group is present on the ring. masterorganicchemistry.comlibretexts.org In the parent molecule, a direct SNAr reaction would require the displacement of a hydride ion, which is generally unfavorable. However, derivatization of the ring, for instance by introducing a halogen at the C4 or C6 positions, would create a substrate suitable for SNAr.

Another characteristic reaction of pyridines is the Chichibabin reaction, which involves the amination of the ring using sodium amide. wikipedia.org For 2-methoxypyridine (B126380) derivatives, this reaction could potentially occur at the C6 position, leading to the formation of an aminopyridine derivative.

Table 2: Potential Nucleophilic Substitution Reactions on the Pyridine Moiety

Reaction TypeReagentPotential Product (on a suitably activated substrate)
AminationSodium Amide (NaNH₂)6-Amino-2-methoxy-3-(3-methyl-2-thenoyl)pyridine
AlkoxylationSodium Methoxide (B1231860) (NaOMe)Substitution of a leaving group at C4 or C6 with a methoxy group
ThiolationSodium Thiophenoxide (NaSPh)Substitution of a leaving group at C4 or C6 with a thiophenoxy group

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. The N-oxide can facilitate substitution at the C4 position.

Conversely, the pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This process involves the saturation of the aromatic system, typically using hydrogen gas in the presence of a metal catalyst like platinum, palladium, or nickel. The conditions required for this reduction are generally vigorous. Milder reducing agents may selectively target other functional groups in the molecule first.

Table 3: Oxidation and Reduction of the Pyridine Ring

TransformationReagentExpected Product
N-Oxidationm-CPBA or H₂O₂This compound-N-oxide
Catalytic HydrogenationH₂, Pd/C (high pressure/temp)2-Methoxy-3-(3-methyl-2-thenoyl)piperidine

Reactivity of the Thenoyl Ketone Moiety

The thenoyl ketone moiety contains two reactive sites: the carbonyl group and the thiophene (B33073) ring.

The carbonyl group (C=O) is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This makes the carbonyl carbon a prime target for attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com

Reduction: The ketone can be readily reduced to a secondary alcohol using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org

Addition of Organometallics: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an acidic workup.

Condensation Reactions: The methylene (B1212753) protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Aldol (B89426) condensation, if reacted with another carbonyl-containing compound. msu.edu

Table 4: Common Transformations of the Carbonyl Group

Reaction TypeReagentProduct
Reduction to AlcoholSodium Borohydride (NaBH₄)(2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanol
Grignard ReactionMethylmagnesium Bromide (CH₃MgBr)1-((2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl))ethanol
Wittig ReactionMethylenetriphenylphosphorane (Ph₃P=CH₂)2-Methoxy-3-(1-(3-methylthiophen-2-yl)vinyl)pyridine
Reductive AminationAmmonia (B1221849) (NH₃), H₂, Ni(2-Methoxypyridin-3-yl)(3-methylthiophen-2-yl)methanamine

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net The reactivity of the thiophene ring in this compound is influenced by the existing substituents: the C3-methyl group and the C2-acyl group.

The methyl group is an activating, ortho, para-directing group, while the acyl (ketone) group is a deactivating, meta-directing group. In a 2,3-disubstituted thiophene, the most reactive position for electrophilic attack is typically the C5 position, which is para to the activating methyl group and not sterically hindered. The C4 position is also a possibility but is generally less favored. rsc.org Therefore, reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at the C5 position of the thiophene ring. jcu.edu.au

Table 5: Predicted Regioselectivity of Electrophilic Substitution on the Thiophene Ring

ReactionReagentPredicted Major Product
BrominationN-Bromosuccinimide (NBS)2-Methoxy-3-((5-bromo-3-methylthiophen-2-yl)carbonyl)pyridine
AcylationAcetic Anhydride (B1165640), H₃PO₄2-Methoxy-3-((5-acetyl-3-methylthiophen-2-yl)carbonyl)pyridine
FormylationPOCl₃, DMF (Vilsmeier-Haack)2-Methoxy-3-((5-formyl-3-methylthiophen-2-yl)carbonyl)pyridine

Regioselective Transformations of the Methoxy and Methyl Substituents

The presence of both a methoxy group on the pyridine ring and a methyl group on the thiophene ring offers opportunities for selective functionalization. The differing electronic environments of the two rings—the electron-poor pyridine and the electron-rich thiophene—are key to achieving regioselectivity.

One primary transformation is the selective demethylation of the methoxy group. The 2-methoxypyridine moiety can be converted to the corresponding 2-pyridone tautomer. This is often accomplished using strong nucleophiles or Lewis acids. For instance, treatment with reagents like lithium tri-sec-butylborohydride (L-Selectride) has been shown to be effective for the chemoselective demethylation of various methoxypyridine derivatives. elsevierpure.com This method's utility has been demonstrated in syntheses where a methoxy group on a pyridine ring was selectively cleaved in the presence of other sensitive functional groups. elsevierpure.com Such a transformation on this compound would yield 2-Hydroxy-3-(3-methyl-2-thenoyl)pyridine, which exists predominantly as its pyridone tautomer.

Conversely, the methyl substituent on the electron-rich thiophene ring is susceptible to oxidation. The oxidation of methyl groups on thiophene rings can lead to the formation of corresponding carboxylic acids. Various oxidizing agents can achieve this, although harsh conditions might affect other parts of the molecule. Milder, more selective methods, potentially involving biocatalysis or specific transition-metal catalysts, would be preferable to preserve the integrity of the pyridine ring and the ketone linker. The relative inertness of the methoxypyridine ring to oxidation compared to the methylthiophene moiety allows for this selective transformation.

The table below summarizes plausible regioselective transformations and the typical reagents used.

Target GroupTransformationProductTypical ReagentsReference
2-MethoxyDemethylation2-Hydroxy-3-(3-methyl-2-thenoyl)pyridineL-Selectride, HBr, BBr₃ elsevierpure.com
3-MethylOxidation2-(2-Methoxy-pyridin-3-oyl)-thiophene-3-carboxylic acidKMnO₄, SeO₂, Catalytic O₂N/A

Metal-Mediated and Catalytic Transformations

The heterocyclic framework of this compound serves as a versatile scaffold for transformations mediated by transition metals. These reactions include cross-coupling for further molecular elaboration and cyclometallation to form organometallic complexes.

While this compound lacks a conventional halide handle for traditional cross-coupling reactions, modern catalytic methods offer pathways for its derivatization. Two principal strategies are C–H activation and C–O bond activation.

Palladium-catalyzed C–H activation/cross-coupling is a powerful tool for functionalizing heterocycles. nih.gov The pyridine nitrogen can act as a directing group to facilitate the selective activation of C–H bonds at the ortho positions (C2 and C6). In this molecule, the C2 position is substituted, but derivatization at the C4 or C6 positions of the pyridine ring could be envisioned. A more common approach involves the conversion of the pyridine to its N-oxide derivative. Pyridine N-oxides have been shown to undergo palladium-catalyzed C–H activation and subsequent cross-coupling with a variety of partners, including alkyl bromides. acs.org This strategy provides a route to introduce new alkyl or aryl groups onto the pyridine core.

Alternatively, the methoxy group itself can be utilized as a leaving group in certain cross-coupling reactions. This approach, known as C–O activation, typically requires specialized nickel or palladium catalyst systems capable of cleaving the relatively inert C–O bond of the methoxyether. This would allow for the introduction of a wide range of nucleophiles at the C2 position of the pyridine ring, effectively replacing the methoxy group.

The thiophene ring also offers sites for C–H activation. Direct arylation of thiophenes, particularly at the C5 position (ortho to the sulfur and meta to the thenoyl group), is a well-established transformation that can be catalyzed by palladium complexes. mdpi.com

The table below outlines potential cross-coupling strategies for the derivatization of the parent compound.

StrategyRing SystemPosition of FunctionalizationPotential Coupling PartnerCatalyst SystemReference
C–H Activation (via N-Oxide)PyridineC4 / C6Aryl/Alkyl HalidesPd(OAc)₂ acs.org
C–O ActivationPyridineC2Arylboronic AcidsNi(cod)₂ / PCy₃N/A
Direct C–H ArylationThiopheneC5Aryl BromidesPd(OAc)₂ / PPh₃ mdpi.com

The geometry of this compound, featuring a pyridine nitrogen atom and an adjacent aryl (thenoyl) system, makes it an ideal C^N-type ligand for cyclometallation reactions. rsc.org In this process, the pyridine nitrogen first coordinates to a metal center, such as palladium(II) or platinum(II). This initial coordination pre-organizes the molecule for a subsequent intramolecular C–H bond activation, typically at an ortho position of the aryl ring, forming a highly stable five- or six-membered metallacycle.

For this specific ligand, coordination of the pyridine nitrogen to a metal precursor like Palladium(II) acetate (B1210297) would be the initial step. This is followed by the electrophilic attack of the palladium atom on a C–H bond of the thiophene ring. researchgate.net The most probable site for this activation is the C2 position of the thiophene ring, leading to the formation of a five-membered palladacycle. The resulting organometallic complex would feature a Pd–C sigma bond and a Pd–N coordinate bond, creating a stable bidentate chelate structure. Such cyclometalated complexes are of significant interest due to their applications in catalysis and materials science, often exhibiting unique photophysical properties. rsc.orgresearchgate.net

Studies on analogous benzoaryl-pyridine ligands have shown that platinum(II) complexes can be readily synthesized, and their photophysical and electrochemical properties are heavily influenced by the nature of the cyclometalating ligand. rsc.org By extension, the cyclometalated platinum(II) complex of this compound would be expected to form, and its properties could be tuned by further modification of the ligand structure. The reaction typically proceeds in the presence of a base, such as sodium acetate, to facilitate the C–H activation step. acs.org

V. Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These calculations provide a detailed description of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. scispace.com DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry of "2-Methoxy-3-(3-methyl-2-thenoyl)pyridine," determining the most stable three-dimensional arrangement of its atoms. scispace.commdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is instrumental in calculating various molecular properties such as total energy, dipole moment, and the distribution of electronic charge, which are essential for understanding the molecule's polarity and intermolecular interactions. mdpi.com The optimized molecular structure obtained from DFT serves as the foundation for further computational analyses, including vibrational and electronic spectra simulations. scispace.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge delocalization, and the nature of chemical bonds within a molecule. uni-muenchen.deacadpubl.eu By transforming the complex wave function into a localized Lewis-like structure of bonds and lone pairs, NBO analysis provides a chemically intuitive picture of bonding. q-chem.comwisc.edu

For "this compound," NBO analysis can elucidate hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. acadpubl.euwisc.edu The magnitude of these interactions, quantified by second-order perturbation theory, reveals the extent of electron delocalization and its contribution to molecular stability. wisc.edu This analysis can identify key interactions, such as those involving the lone pairs on oxygen and nitrogen atoms and the π-systems of the pyridine (B92270) and thenoyl rings. acadpubl.eu

Table 1: Illustrative NBO Analysis Data

Donor NBOAcceptor NBOStabilization Energy (E(2)) in kcal/mol
LP(1) O(methoxy)π(C-C) pyridineData not available
LP(1) N(pyridine)σ(C-H) methylData not available
π(C=C) thenoylπ*(C=O) ketoData not available

Note: This table is illustrative. Actual values would be obtained from specific NBO calculations on the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. pku.edu.cnwuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap indicates that the molecule is more likely to be reactive. scielo.org.za Analysis of the spatial distribution of the HOMO and LUMO in "this compound" can identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. researchgate.net

Table 2: Frontier Molecular Orbital Properties

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy GapData not available

Note: This table is illustrative. Actual values would be obtained from specific FMO calculations on the molecule.

Molecular Dynamics and Conformation Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamic behavior of "this compound." nih.gov

Prediction and Simulation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are highly effective in predicting and simulating various spectroscopic properties of molecules. researchgate.netjocpr.com These theoretical spectra can be compared with experimental data to confirm the molecular structure and to aid in the interpretation of experimental results. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the 1H and 13C NMR chemical shifts. scielo.org.zaresearchgate.net By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated.

IR Spectroscopy: The vibrational frequencies and intensities of "this compound" can be calculated using DFT. scispace.com The resulting theoretical infrared (IR) spectrum can help in the assignment of vibrational modes observed in experimental IR and Raman spectra. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands in the UV-Vis spectrum. academie-sciences.fr

Table 3: Predicted Spectroscopic Data

Spectroscopic TechniquePredicted ParameterValue
1H NMRChemical Shift (ppm)Data not available
13C NMRChemical Shift (ppm)Data not available
IRVibrational Frequency (cm⁻¹)Data not available
UV-VisAbsorption Maximum (λmax, nm)Data not available

Note: This table is illustrative. Actual values would be obtained from specific spectroscopic simulations on the molecule.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.govnih.gov By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, the Hirshfeld surface provides a unique representation of the molecule's shape and its interactions with its neighbors. nih.gov

Theoretical Studies on Reaction Mechanisms and Pathways

While specific computational and theoretical investigations into the reaction mechanisms for the synthesis of this compound are not extensively documented in publicly available research, the primary synthetic route is understood to be a Friedel-Crafts acylation reaction. The mechanism can be inferred from well-established principles of electrophilic aromatic substitution, supported by theoretical studies on analogous systems involving pyridine and thiophene (B33073) derivatives.

The reaction involves the acylation of 2-methoxypyridine (B126380) with 3-methyl-2-thenoyl chloride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The generally accepted mechanism proceeds through the following key steps:

Formation of the Acylium Ion: The Lewis acid catalyst interacts with the acyl chloride (3-methyl-2-thenoyl chloride). This interaction polarizes the carbon-chlorine bond, leading to the formation of a highly electrophilic acylium ion. This step is crucial as it generates the reactive species necessary for the subsequent electrophilic attack. The stability and reactivity of this acylium ion are central to the reaction's success.

Electrophilic Attack: The electron-rich 2-methoxypyridine acts as the nucleophile. The π-electrons of the pyridine ring attack the electrophilic acylium ion. The methoxy (B1213986) group (-OCH₃) at the 2-position is an activating group, donating electron density to the pyridine ring and thus facilitating the electrophilic attack. It directs the incoming electrophile to specific positions on the ring. Theoretical calculations on similar systems have shown that the position of attack is governed by the stability of the resulting intermediate, often referred to as a sigma complex or arenium ion. nih.gov

Formation of the Sigma Complex (Arenium Ion): The attack by the pyridine ring results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex. The positive charge is delocalized across the pyridine ring. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For 2-methoxypyridine, the methoxy group can help stabilize the positive charge through resonance, influencing where the acylation occurs.

Deprotonation and Regeneration of Aromaticity: A weak base, which can be the [AlCl₄]⁻ complex formed in the initial step, removes a proton from the carbon atom that was attacked by the acylium ion. This step restores the aromaticity of the pyridine ring and leads to the formation of the final product, this compound, along with the regeneration of the Lewis acid catalyst and the formation of HCl.

The regioselectivity of the Friedel-Crafts acylation on thiophene derivatives is well-studied, with a strong preference for substitution at the 2-position (or 5-position). stackexchange.comechemi.com This preference is attributed to the greater stability of the intermediate sigma complex, which can be described by more resonance structures compared to the intermediate formed from an attack at the 3-position. stackexchange.comechemi.com In the case of 3-methyl-2-thenoyl chloride, the acylium ion is formed at the carbonyl carbon attached to the thiophene ring at the 2-position.

While detailed energy profiles and transition state geometries for this specific reaction are not available, data from related computational studies on the acylation of other heterocyclic systems, such as imidazo[1,2-a]pyridines, indicate that a significant activation energy barrier must be overcome to reach the transition state. nih.gov This often necessitates heating to achieve complete conversion to the product. nih.gov

Vi. Synthetic Applications As an Intermediate and Building Block

Role in the Construction of Complex Polyheterocyclic Systems

The unique arrangement of aromatic and reactive groups in 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine makes it an ideal starting point for the synthesis of intricate polyheterocyclic systems. Heteroaryl ketones are recognized as ubiquitous and readily available scaffolds for preparing N-fused heterocycles through intramolecular acyl-transfer reactions. nih.gov The ketone moiety can participate in cyclocondensation reactions with various dinucleophiles, while the pyridine (B92270) and thiophene (B33073) rings can be involved in annulation strategies to build fused-ring systems.

Thiophene-containing building blocks are particularly effective in synthesizing compounds like substituted bithiophenes, aminothiazoles, and other complex heterocycles through processes like halothienylation followed by cyclization. mdpi.com Furthermore, α,β-unsaturated ketones, which can be readily formed from the thenoyl group, are crucial intermediates for synthesizing a variety of heterocyclic compounds, including pyrazolines, quinazolines, and benzodiazepines. researchgate.net The strategic combination of these reactive components within one molecule allows for diversity-oriented synthesis pathways to novel chemical entities of interest in medicinal chemistry and materials science. nih.gov

A general strategy might involve the reaction of the ketone with a dinucleophilic reagent to form a new heterocyclic ring, as illustrated in the table below.

Reagent ClassResulting HeterocyclePotential Reaction Pathway
HydrazinesPyrazoleCondensation followed by cyclization
AmidinesPyrimidineCyclocondensation
HydroxylamineIsoxazoleCondensation and intramolecular cyclization
1,2-DiaminesDiazepineFormation of a seven-membered ring

Utility in the Synthesis of Diverse Chemical Libraries

Combinatorial chemistry relies on versatile building blocks that can be systematically and efficiently modified to generate large arrays of structurally diverse compounds, known as chemical libraries. nih.gov Pyridine-fused small molecules are particularly valuable in this context and have been used in high-throughput synthesis to create libraries of biaryl and ether-linked compounds for drug discovery projects. nih.govwhiterose.ac.uk

This compound is well-suited for this purpose due to its multiple points of diversification. The key reactive handles—the ketone, the methoxy (B1213986) group, and the aromatic rings—can be independently or sequentially modified. For instance, the ketone can be converted into a range of other functional groups (alcohols, alkenes, imines), while the methoxy group on the pyridine ring could potentially be substituted. This allows for the creation of a focused library of related compounds for structure-activity relationship (SAR) studies.

Derivatization Strategies for Structural Modification and Chemical Library Generation

Derivatization is a key strategy for modifying the properties of a molecule, either to enhance its analytical detection or to create new analogues for chemical libraries. mdpi.com The functional groups present in this compound offer numerous opportunities for derivatization.

The ketone carbonyl group is a primary site for modification. Standard transformations include:

Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (B1222165), creating a new chiral center.

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reductive Amination: Conversion to an amine through reaction with an amine and a reducing agent.

Wittig Reaction: Conversion of the carbonyl to a carbon-carbon double bond.

Beyond the ketone, the α-position to the carbonyl can be functionalized. While traditional methods rely on coupling a nucleophilic enolate with an electrophile, modern umpolung strategies allow for the use of masked ketone electrophiles with a wide range of nucleophiles, enabling the enantioselective introduction of carbon, nitrogen, oxygen, or sulfur substituents. springernature.comresearchgate.net

The methoxy group on the pyridine ring can also be a target for derivatization. Nucleophilic aromatic substitution (SNAr) reactions, although challenging on an electron-rich pyridine, could be employed to replace the methoxy group with other nucleophiles, further expanding the chemical diversity.

Derivatization SiteReaction TypePotential ReagentsResulting Functional Group
Ketone CarbonylReductionNaBH₄, LiAlH₄Secondary Alcohol
Ketone CarbonylGrignard AdditionRMgBrTertiary Alcohol
Ketone CarbonylWittig ReactionPh₃P=CHRAlkene
α-CarbonEnolate AlkylationLDA, R-Xα-Substituted Ketone
Methoxy GroupNucleophilic SubstitutionNu⁻Substituted Pyridine

Precursor for Advanced Organic Materials and Functional Molecules

The convergence of a pyridine ring and a thiophene moiety within a single conjugated system makes this compound a promising precursor for advanced organic materials. Both pyridine and thiophene derivatives are cornerstones in the field of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgacs.org

Pyridine-based molecules are particularly valued as electron-transporting materials (ETMs) in OLEDs due to their ability to facilitate electron injection and transport, leading to improved device efficiency and stability. rsc.orgresearchgate.net The methoxy group can further tune the electronic properties and influence the molecular packing in the solid state. Research on other 2-methoxypyridine (B126380) derivatives has shown their potential to form liquid crystalline phases, which are crucial for creating ordered thin films for electronic devices. researchgate.netrsc.org

Similarly, thienyl-pyridine structures are recognized as valuable building blocks for organic semiconductors and functional materials. chemimpex.com The combination of the electron-deficient pyridine and the electron-rich thiophene can create donor-acceptor systems with interesting photophysical properties, such as intramolecular charge transfer (ICT), which is desirable for applications in sensors and nonlinear optics. nih.gov The photophysical properties of such systems, including absorption and fluorescence, can be finely tuned through chemical modification. mdpi.com The electrochemical bandgap of related donor-acceptor molecules suggests their potential as semiconductor materials. nih.gov

Vii. Historical Context and Future Directions in Research

Genesis of Pyridine (B92270) and Thiophene (B33073) Chemistry Leading to Thenoyl Pyridines

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, was first synthesized in 1876 by William Ramsay, who produced it by reacting acetylene (B1199291) with hydrogen cyanide in a furnace. wikipedia.org Early methods for producing pyridine derivatives were often low-yielding and lacked generality. A significant breakthrough came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis, a method that typically involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). wikipedia.org This reaction provided a more versatile route to a variety of substituted pyridines. Another key early method, the Chichibabin pyridine synthesis, reported in 1924, utilizes the condensation of aldehydes and ketones with ammonia. wikipedia.org

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, also has a rich history. Its chemistry is often compared to that of benzene (B151609) due to its aromatic nature. The acylation of thiophenes, a crucial reaction for the synthesis of thenoyl groups, has been extensively studied.

The conceptual link between these two fields of chemistry, leading to the formation of "thenoyl pyridines," is rooted in the principles of electrophilic aromatic substitution, most notably the Friedel-Crafts acylation . This reaction, developed by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. While the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivating effect of the nitrogen atom and its tendency to coordinate with the Lewis acid catalyst, the development of milder and more selective acylation methods for pyridine N-oxides and other activated pyridine derivatives has been a significant area of research. researchgate.net The synthesis of a thenoyl pyridine, therefore, represents the joining of a thiophene-derived acyl group (the thenoyl group) to a pyridine ring, a process that relies on the foundational principles of electrophilic substitution reactions developed over a century ago.

Evolution of Synthetic Strategies for Complex Pyridine Derivatives

The synthesis of simple pyridine derivatives has evolved significantly from the classical methods of Hantzsch and Chichibabin. The demand for increasingly complex and functionally diverse pyridine-containing molecules, driven largely by the pharmaceutical and agrochemical industries, has spurred the development of more sophisticated and efficient synthetic strategies.

A major advancement has been the advent of transition-metal-catalyzed cross-coupling reactions . These methods allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds on the pyridine ring. The ability to perform site-selective C-H functionalization on pyridines has been a particularly active area of research, offering a more atom-economical approach to creating substituted pyridines. wikipedia.orgatamanchemicals.com

Furthermore, multi-component reactions , which allow for the assembly of complex molecules from three or more starting materials in a single step, have gained prominence. The Kröhnke pyridine synthesis, for instance, provides a versatile method for generating highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.govdrugfuture.com This and other multi-component strategies offer a convergent and efficient way to build molecular complexity.

The synthesis of specifically substituted pyridines, such as those with a methoxy (B1213986) group at the 2-position and an acyl group at the 3-position, requires careful strategic planning. The introduction of these substituents often involves a sequence of reactions, including nucleophilic aromatic substitution to introduce the methoxy group and a directed acylation or a coupling reaction to install the thenoyl group at the desired position. The development of regioselective synthetic methods has been crucial in enabling the synthesis of specific isomers of substituted pyridines.

Emerging Research Avenues for 2-Methoxy-3-(3-methyl-2-thenoyl)pyridine Chemistry

While specific research on this compound is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several potential areas for future investigation. The combination of a pyridine ring, a thiophene ring, and a ketone linker creates a scaffold with potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: Pyridine and thiophene rings are common pharmacophores found in a wide range of biologically active compounds. nih.govresearchgate.netrsc.orgresearchgate.net The unique electronic properties and hydrogen bonding capabilities of the pyridine nitrogen, coupled with the diverse reactivity of the thiophene ring, make this hybrid structure an interesting candidate for drug discovery programs. Future research could explore the synthesis of analogues of this compound and evaluate their potential as inhibitors of various enzymes or as ligands for specific receptors. The methoxy group can also influence the molecule's pharmacokinetic properties.

Materials Science: Heterocyclic compounds containing both pyridine and thiophene units have been investigated for their potential in optoelectronic applications. rsc.orgresearchgate.net The conjugated system formed by the two aromatic rings and the carbonyl group could impart interesting photophysical properties. Future research could investigate the synthesis of polymers or oligomers incorporating this structural unit for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of molecular sensors.

Challenges and Opportunities in the Synthesis and Application of Substituted (Thenoyl)pyridines

The synthesis and application of substituted (thenoyl)pyridines, including this compound, present both challenges and opportunities for chemists.

Challenges:

Regioselectivity: A primary challenge in the synthesis of polysubstituted pyridines is achieving the desired regiochemistry. The inherent reactivity of the pyridine ring can lead to mixtures of isomers, necessitating the use of directing groups or multi-step synthetic sequences to ensure the correct placement of substituents. The Friedel-Crafts acylation of substituted pyridines can be particularly challenging in terms of controlling the position of acylation.

Catalyst Deactivation: In catalytic reactions involving pyridines, the nitrogen lone pair can coordinate to the metal center, leading to catalyst inhibition or deactivation. Developing robust catalytic systems that are tolerant to the basicity of the pyridine nitrogen is an ongoing area of research.

Limited Commercial Availability of Starting Materials: The synthesis of complex substituted pyridines can be hampered by the limited availability and high cost of appropriately functionalized starting materials.

Opportunities:

Development of Novel Synthetic Methods: The challenges associated with the synthesis of substituted (thenoyl)pyridines provide an opportunity for the development of new and more efficient synthetic methodologies. This includes the design of novel catalysts for regioselective C-H functionalization and the exploration of new multi-component reactions.

Exploration of New Biological Activities: The vast chemical space offered by substituted (thenoyl)pyridines remains largely unexplored in terms of their biological activity. High-throughput screening of libraries of these compounds could lead to the discovery of new therapeutic agents. nih.gov

Design of Advanced Materials: The unique electronic and photophysical properties of pyridine-thiophene conjugates offer opportunities for the design of new functional materials with tailored properties for a variety of applications in electronics and photonics. researchgate.net

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral ligands) and continuous flow systems improve reproducibility. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress and enantiomeric excess (ee) during scale-up .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.